

Crystal Structure of 6-Methylpyridazine-3-thiol: A Technical Overview

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-thiol

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Abstract

6-Methylpyridazine-3-thiol is a heterocyclic organic compound of interest within medicinal chemistry and drug development due to the established biological activities of the pyridazine scaffold. Pyridazine derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antihypertensive, analgesic, and antimicrobial activities. This technical guide serves to consolidate the available structural and synthetic information for **6-Methylpyridazine-3-thiol**. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature indicates that the specific crystal structure of **6-Methylpyridazine-3-thiol** has not been determined or is not publicly available at this time. Consequently, detailed quantitative data on its solid-state conformation, such as bond lengths, bond angles, and unit cell parameters, cannot be provided. This document will instead focus on general synthetic approaches and the known biological relevance of related pyridazine-3-thiol derivatives.

Introduction to Pyridazine Derivatives

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a key component in numerous biologically active molecules. The presence of the nitrogen atoms imparts unique physicochemical properties, such as increased polarity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The diverse pharmacological profiles of pyridazine

derivatives make them attractive scaffolds for the design and development of novel therapeutic agents.

Synthesis of 6-Methylpyridazine-3-thiol

While a specific, detailed experimental protocol for the synthesis and crystallization of **6-Methylpyridazine-3-thiol** is not readily available in the current body of scientific literature, a general synthetic strategy can be inferred from the synthesis of analogous pyridazine-3-thiol compounds. A common route involves the transformation of a corresponding 3-chloro-6-methylpyridazine precursor.

A plausible synthetic workflow is outlined below. This diagram represents a logical relationship for the synthesis, not a confirmed experimental protocol.



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Caption: A potential synthetic pathway for **6-Methylpyridazine-3-thiol**.

General Experimental Considerations for Recrystallization

The purification of the final product would likely involve recrystallization to obtain a crystalline solid suitable for structural analysis. The choice of solvent is critical and is determined empirically. A suitable solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. The process generally involves:

- Dissolving the crude product in a minimum amount of a suitable hot solvent.
- Hot filtration to remove any insoluble impurities.
- Slowly cooling the filtrate to allow for the formation of well-defined crystals.
- Isolation of the crystals by filtration.

- Washing the crystals with a small amount of cold solvent.
- Drying the crystals under vacuum.

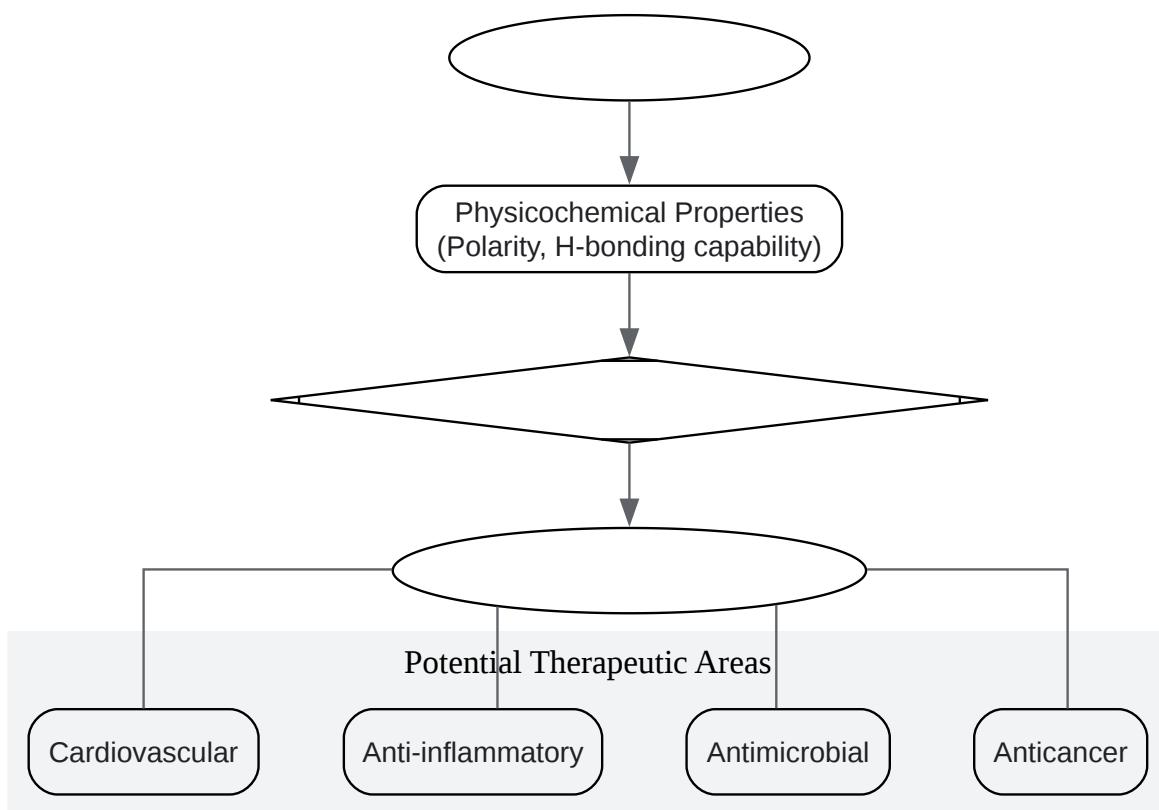
Biological Significance of Pyridazine-3-thiol Derivatives

While the specific biological activity of **6-Methylpyridazine-3-thiol** has not been extensively reported, the broader class of pyridazine-3-thiol and related pyridazinone derivatives has been the subject of significant research in drug discovery. These compounds have been investigated for a variety of therapeutic applications.

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. The diverse biological activities reported for pyridazine derivatives include:

- Cardiovascular effects: Some pyridazinone derivatives have been developed as cardiotonic agents.
- Anti-inflammatory and Analgesic activity: Certain substituted pyridazines have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial and Antiviral properties: The pyridazine nucleus is present in compounds with activity against various pathogens.
- Anticancer activity: The structural similarity of pyridazines to endogenous purines and pyrimidines has led to their investigation as potential anticancer agents.

The logical relationship between the pyridazine scaffold and its potential biological activities is depicted in the following diagram.



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Caption: The relationship between the pyridazine scaffold and its diverse biological activities.

Conclusion and Future Directions

Despite the clear interest in pyridazine derivatives for drug discovery, a detailed crystallographic analysis of **6-Methylpyridazine-3-thiol** is currently absent from public scientific databases. The determination of its crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential for polymorphism. This information would be highly beneficial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents based on this scaffold. Future research efforts should be directed towards the synthesis of high-quality single crystals of **6-Methylpyridazine-3-thiol** and their subsequent analysis by X-ray diffraction to elucidate its definitive solid-state structure. Such a study would fill a notable gap in the structural chemistry of pyridazine derivatives.

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